JY-1-106
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Overview
Description
JY-1-106 is a BH3 α-helix mimetic, inducing apoptosis in a subset of cancer cells (lung cancer, colon cancer and mesothelioma) by disrupting Bcl-xL and Mcl-1 protein-protein interactions with Bak.
Scientific Research Applications
Cancer Research Applications :
- JY-1-106, a BH3 α-helix mimetic, has been found effective in inducing apoptosis in cancer cells, particularly in lung cancer, colon cancer, and mesothelioma. It disrupts Bcl-xL and Mcl-1 protein–protein interactions with Bak, important for cell survival. The compound demonstrates potential as a pan-Bcl-2 inhibitor with clinical applications (Cao et al., 2013).
- In the context of triple-negative breast cancer, JY-1-106 showed therapeutic potential, especially when combined with retinoids. This combination was found to reduce cell viability through induced autophagy and necrosis, highlighting its application in cancer treatment (Perri et al., 2018).
Astrophysical Research :
- JY-1-106 has been referenced in astrophysical research, particularly in the context of the SnSbTe cycle in the rp process. It was used in fusion-evaporation reactions to study specific nuclides at the endpoint of this astrophysical process (Elomaa et al., 2009).
Analytical Sciences :
- The development of intense pulsed muon sources has enabled non-destructive elemental analysis using µ− capture, with JY-1-106 being instrumental in this research. This technique is useful for analyzing materials like meteorites containing organic materials (Terada et al., 2014).
Nuclear Physics and High Energy Research :
- Studies in nuclear physics have used JY-1-106 in experiments concerning neutron-deficient isotopes and high-spin states in specific elements, contributing to a deeper understanding of nuclear structures and behaviors (Linnemann et al., 2007); (Andrejtscheff et al., 1989).
Medical Physics :
- JY-1-106 has been referenced in the context of medical physics, specifically in the commissioning of linear accelerators for clinical use. It is crucial for ensuring the highest quality of collected beam data, vital for patient treatment accuracy (Das et al., 2008).
properties
Product Name |
JY-1-106 |
---|---|
Molecular Formula |
C29H34N4O7 |
Molecular Weight |
550.61 |
IUPAC Name |
4-(5-(4-Amino-3-isopropoxybenzamido)-6-isopropoxypicolinamido)-3-isopropoxybenzoic acid |
InChI |
InChI=1S/C29H34N4O7/c1-15(2)38-24-13-18(7-9-20(24)30)26(34)32-23-12-11-22(33-28(23)40-17(5)6)27(35)31-21-10-8-19(29(36)37)14-25(21)39-16(3)4/h7-17H,30H2,1-6H3,(H,31,35)(H,32,34)(H,36,37) |
InChI Key |
CLABHIBFONXFKY-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=C(NC(C2=NC(OC(C)C)=C(NC(C3=CC=C(N)C(OC(C)C)=C3)=O)C=C2)=O)C(OC(C)C)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
JY-1106; JY-1 106; JY 1 106; JY-1-106 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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